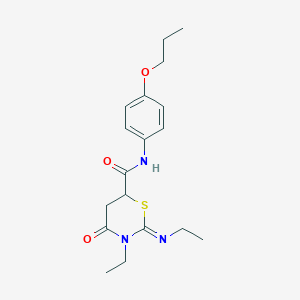![molecular formula C12H14N2O8 B15007576 [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and dioxane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitrophenol and other reagents that facilitate the formation of the dioxane ring and the introduction of the nitro groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate the effects of nitro and methoxy groups on biological activity. It can also be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could potentially be developed into drugs with specific therapeutic effects. Research may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to its targets. The dioxane ring provides structural stability and can affect the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]methanol: Lacks the additional nitro group, which may affect its reactivity and applications.
[2-(2-Methoxyphenyl)-5-nitro-1,3-dioxan-5-yl]methanol: Similar structure but without the second nitro group, leading to different chemical properties.
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]ethanol: The ethanol group instead of methanol can influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol makes it unique compared to similar compounds
特性
分子式 |
C12H14N2O8 |
|---|---|
分子量 |
314.25 g/mol |
IUPAC名 |
[2-(2-methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O8/c1-20-10-3-2-8(13(16)17)4-9(10)11-21-6-12(5-15,7-22-11)14(18)19/h2-4,11,15H,5-7H2,1H3 |
InChIキー |
SDUSWHVFLIPORE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15007497.png)
![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)
![1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B15007522.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15007533.png)

![5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)

![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)
![N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine](/img/structure/B15007575.png)

![(2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide](/img/structure/B15007584.png)
